molecular formula C11H17N3O B2678198 2-Methyl-6-(piperidinomethyl)-4-pyrimidinol CAS No. 866155-61-5

2-Methyl-6-(piperidinomethyl)-4-pyrimidinol

Cat. No.: B2678198
CAS No.: 866155-61-5
M. Wt: 207.277
InChI Key: HKHZEWGSURRFSB-UHFFFAOYSA-N
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Description

2-Methyl-6-(piperidinomethyl)-4-pyrimidinol is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperidinomethyl)-4-pyrimidinol typically involves the reaction of 2-methyl-4-hydroxypyrimidine with piperidine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Various methods, such as hydrogenation, cyclization, and amination, have been employed to synthesize piperidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(piperidinomethyl)-4-pyrimidinol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III) compounds, reducing agents such as palladium and rhodium catalysts, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

2-Methyl-6-(piperidinomethyl)-4-pyrimidinol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperidinomethyl)-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-6-(piperidinomethyl)-4-pyrimidinol include other piperidine and pyrimidine derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the piperidine and pyrimidine moieties, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Methyl-6-(piperidinomethyl)-4-pyrimidinol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Synthesis

This compound belongs to the class of pyrimidine derivatives, which are known for their significant pharmacological properties. The synthesis of this compound typically involves the reaction of 2-methyl-4-pyrimidinol with piperidine derivatives through methods such as Mannich reactions or other condensation techniques. This process allows for the introduction of the piperidinyl group, which is crucial for its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial effects. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacteria and fungi. The antimicrobial activity is often assessed using agar diffusion methods, where the compound's effectiveness is compared against standard antibiotics like ceftriaxone .

Compound Microbial Activity Comparison
This compoundModerateEffective against Proteus mirabilis and Helicobacter pylori
Standard AntibioticHighEfficacious in treating UTIs

2. Antioxidant Properties

The antioxidant potential of this compound has been evaluated using assays such as DPPH (α,α-diphenyl-β-picrylhydrazyl). These studies suggest that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative stress .

3. Antihypertensive Effects

Another significant aspect of its biological activity is its role as an angiotensin II receptor antagonist. This activity suggests potential applications in managing hypertension. In vitro studies have demonstrated that derivatives of this compound can lower blood pressure significantly compared to untreated controls .

Case Studies and Research Findings

Several studies have explored the therapeutic implications of this compound:

  • Case Study on Autoimmune Diseases : A study highlighted its potential in treating autoimmune diseases by modulating immune responses through Fc receptor signaling pathways. The compound was shown to inhibit the activation of Syk kinase, which is involved in immune cell signaling .
  • In Silico Studies : Computational studies have predicted various biological activities for related pyrimidine compounds, including antiviral and antitumor effects. These predictions were based on molecular docking simulations and activity spectra analysis (PASS) which indicated high probabilities for these activities .

Properties

IUPAC Name

2-methyl-4-(piperidin-1-ylmethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-12-10(7-11(15)13-9)8-14-5-3-2-4-6-14/h7H,2-6,8H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHZEWGSURRFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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